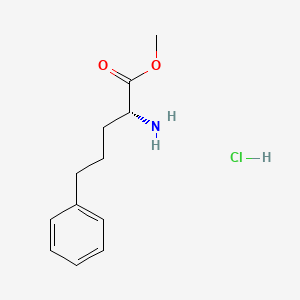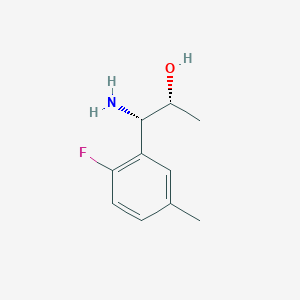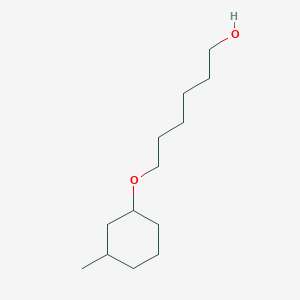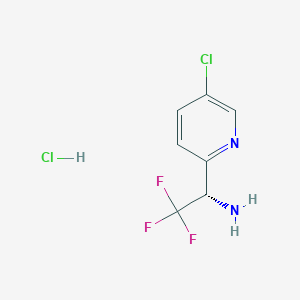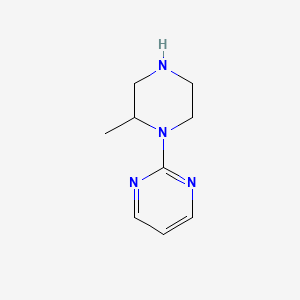
2-(2-Methylpiperazin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperazin-1-YL)pyrimidine: is a chemical compound with the molecular formula C₈H₁₄N₄. It features a pyrimidine ring substituted with a methylpiperazinyl group. This compound has applications in various fields due to its unique structure and reactivity.
Métodos De Preparación
There are several synthetic routes to prepare 2-(2-Methylpiperazin-1-YL)pyrimidine:
-
Method 1: : One common method involves the reaction of 2-chloropyrimidine with 2-methylpiperazine in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds through nucleophilic substitution, resulting in the desired compound.
-
Method 2: : Another approach is the condensation of 2-methylpiperazine with cyanoacetic acid followed by cyclization to form the pyrimidine ring.
Industrial production methods may vary, but these synthetic routes provide a starting point for large-scale production.
Análisis De Reacciones Químicas
2-(2-Methylpiperazin-1-YL)pyrimidine can undergo various reactions:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction with hydrides (e.g., lithium aluminum hydride) yields the corresponding piperazine derivative.
Substitution: Nucleophilic substitution reactions occur at the pyrimidine ring, leading to diverse derivatives.
Major products include substituted pyrimidines, which find applications in drug discovery and materials science.
Aplicaciones Científicas De Investigación
Medicine: Researchers explore 2-(2-Methylpiperazin-1-YL)pyrimidine derivatives as potential drug candidates. They may exhibit antiviral, antibacterial, or anticancer properties.
Chemistry: The compound serves as a building block for designing novel molecules.
Industry: It finds use in the synthesis of agrochemicals and pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism of action depends on the specific derivative. some compounds may interact with cellular receptors, enzymes, or DNA, affecting cellular processes.
Comparación Con Compuestos Similares
2-(2-Methylpiperazin-1-YL)pyrimidine shares similarities with other piperazine-containing compounds, such as 3-(1-Methylpiperidin-2-yl)Pyridine and 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid . Its uniqueness lies in the specific combination of the piperazine and pyrimidine moieties.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(2-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3 |
Clave InChI |
IDWXNTFOHMAFNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


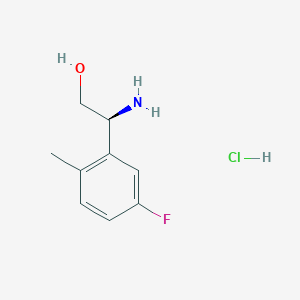
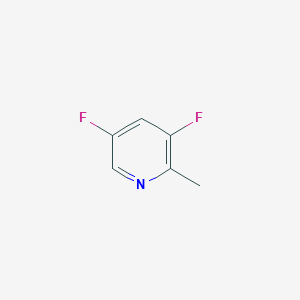

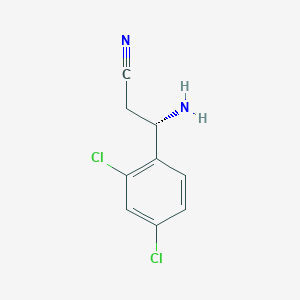
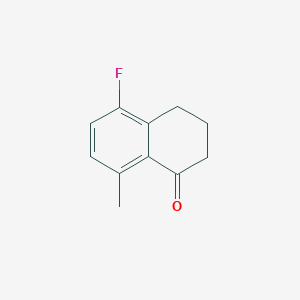
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
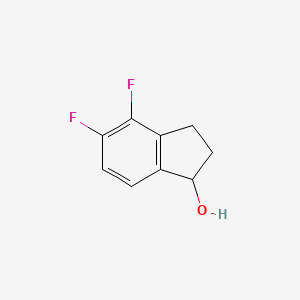
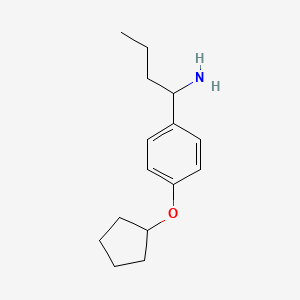
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
